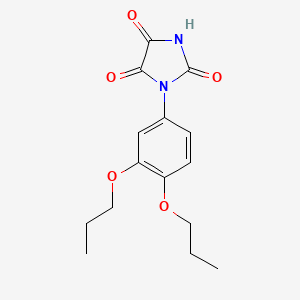

1-(3,4-Dipropoxyphenyl)imidazolidine-2,4,5-trione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3,4-Dipropoxyphenyl)imidazolidine-2,4,5-trione (DPI-T) is a novel compound that has recently been developed and studied for its potential applications in scientific research. DPI-T is a derivative of imidazolidine-2,4,5-trione, which is a naturally occurring molecule in some plants, fungi, and bacteria. DPI-T is a white crystalline solid with a melting point of about 200°C. Its chemical structure is composed of two propoxy groups and an imidazolidine ring.

Applications De Recherche Scientifique

Inhibition of Cholinergic Enzymes

This compound has been studied for its potential to inhibit cholinergic enzymes, which are crucial in neurotransmission. The inhibition of these enzymes can be beneficial in treating diseases like Alzheimer’s, where acetylcholinesterase inhibitors are used to manage symptoms .

Anti-Cancer Activity

Imidazolidine derivatives have shown promise as anti-cancer agents. Research indicates that these compounds can be effective in suppressing tumor growth and could be developed into potent anticancer drugs .

Antibacterial and Anti-Fungal Applications

The structural features of imidazolidine derivatives contribute to their antibacterial and anti-fungal properties. This makes them valuable in the development of new antibiotics and antifungal agents .

Anti-Inflammatory and Analgesic Effects

These compounds have demonstrated anti-inflammatory and analgesic activities, suggesting their use in pain management and inflammation control .

Anthelmintic Properties

Imidazolidine derivatives have been explored for their anthelmintic activity, which is the ability to neutralize parasitic worms. This application is significant in both human and veterinary medicine .

Modulation of Lipophilicity

The lipophilicity of these compounds is an important factor in their pharmacological profile. Adjusting the lipophilicity can enhance the compound’s ability to cross biological membranes, which is vital for drug design and development .

Propriétés

IUPAC Name |

1-(3,4-dipropoxyphenyl)imidazolidine-2,4,5-trione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O5/c1-3-7-21-11-6-5-10(9-12(11)22-8-4-2)17-14(19)13(18)16-15(17)20/h5-6,9H,3-4,7-8H2,1-2H3,(H,16,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESMTNZGLIICRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)N2C(=O)C(=O)NC2=O)OCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dipropoxyphenyl)imidazolidine-2,4,5-trione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2779383.png)

![5-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2779393.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2779400.png)

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide](/img/structure/B2779403.png)

![2-[1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)azetidin-3-yl]triazole](/img/structure/B2779404.png)